T-0201: Mechanism of Action and Pharmacological Characterization
T-0201: Mechanism of Action and Pharmacological Characterization
The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of T-0201 (also referred to in literature as TA-0201 ), a highly potent and selective Endothelin-A (
Technical Guide for Drug Development Professionals
Executive Summary
T-0201 (Chemical Name: N-(6-(2-(5-bromopyrimidine-2-yloxy)ethoxy)-5-(4-methylphenyl)pyrimidin-4-yl)-4-(2-hydroxy-1,1-dimethylethyl) benzenesulfonamide) is a non-peptide, orally active endothelin receptor antagonist (ERA) developed by Tanabe Seiyaku Co., Ltd.[1]
Distinguished by its extreme selectivity for the
Molecular Pharmacology
Receptor Binding Kinetics
T-0201 functions as a competitive antagonist. Its binding affinity is exceptionally high, often exceeding that of the endogenous ligand ET-1 itself in specific tissue preparations.
-
Target: Endothelin A Receptor (
), a G-protein coupled receptor (GPCR). -
Binding Mode: Orthosteric competition with ET-1.
-
Affinity (
): -
Selectivity Ratio:
-fold preference for .
Comparative Potency Data
The following table summarizes the binding constants of T-0201 compared to other reference ERAs and the endogenous ligand.
| Compound | Target Receptor | Affinity ( | Selectivity ( | Mechanism |
| T-0201 | 10.7 ± 0.5 | ~1000-fold | Selective Antagonist | |
| Endothelin-1 (ET-1) | 9.1 ± 0.1 | Non-selective | Agonist | |
| BQ-123 | 6.6 ± 0.1 | Selective | Peptide Antagonist | |
| BQ-788 | 5.0 ± 0.3 | Selective ( | Peptide Antagonist | |
| Sarafotoxin S6c | 6.1 ± 0.1 | Selective ( | Agonist |
Data Source: Pharmacological characterization of TA-0201 (Eur J Pharmacol, 2003).[4]
Mechanism of Action: Signaling Pathway Blockade
The therapeutic efficacy of T-0201 stems from its interruption of the
The Endothelin Axis
Under pathological conditions (e.g., hypoxia, heart failure), ET-1 levels surge. ET-1 binds to
-
Activation: Ligand binding induces a conformational change in the
receptor. -
Coupling: The receptor activates the heterotrimeric
protein. -
Transduction:
stimulates Phospholipase C (PLC ). -
Second Messengers: PLC
hydrolyzes into (Inositol trisphosphate) and DAG (Diacylglycerol). -
Calcium Release:
binds to receptors on the Sarcoplasmic Reticulum (SR), causing massive efflux. -
Effect: Increased intracellular
drives actin-myosin cross-bridging (vasoconstriction) and activates calcineurin/NFAT pathways (hypertrophy/proliferation).
T-0201 Intervention
T-0201 occupies the ligand-binding pocket of the
Figure 1: Signal transduction pathway of the
Experimental Protocols
To validate the mechanism and potency of T-0201, two primary assay types are standard: Radioligand Binding (affinity) and Isometric Tension Recording (functional efficacy).
Protocol A: Radioligand Binding Assay ( Selectivity)
Objective: Determine the
Materials:
-
Source: CHO cells stably expressing human
or receptors. -
Ligand:
-Endothelin-1 (Specific activity ~2000 Ci/mmol). -
Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM
, 0.1% BSA, protease inhibitors.
Workflow:
-
Membrane Prep: Homogenize CHO cells and centrifuge (40,000
g) to isolate plasma membranes. Resuspend in buffer. -
Incubation:
-
Prepare 96-well plates.
-
Add 50
L membrane suspension (5-10 g protein). -
Add 50
L -ET-1 (Final conc. ~20 pM). -
Add 50
L T-0201 (Concentration range: M to M). -
Control: Define non-specific binding using 1
M unlabelled ET-1.
-
-
Equilibrium: Incubate at 25°C for 60-90 minutes .
-
Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.
-
Wash: Wash filters
with ice-cold saline. -
Quantification: Count radioactivity (CPM) in a gamma counter.
-
Analysis: Fit data to a one-site competition model to derive
, then calculate using the Cheng-Prusoff equation:
Protocol B: Functional Organ Bath Assay (Vasoconstriction)
Objective: Measure the functional antagonism (
Materials:
-
Tissue: Isolated pulmonary artery strips (rat) or prostate strips (human/canine).
-
Physiological Solution: Krebs-Henseleit buffer, aerated with 95%
/5% .
Workflow:
-
Mounting: Suspend tissue strips (2 x 10 mm) in 10 mL organ baths at 37°C. Connect to isometric force transducers.
-
Equilibration: Apply resting tension (e.g., 1.0 g) and equilibrate for 60 mins, washing every 15 mins.
-
Priming: Challenge tissue with high
(60 mM) to verify viability. Wash out.[5] -
Antagonist Pre-treatment: Add T-0201 at fixed concentrations (e.g., 1 nM, 10 nM, 100 nM) to the bath. Incubate for 30 minutes .
-
Agonist Curve: Construct a cumulative concentration-response curve (CRC) for ET-1 (
M to M). -
Analysis:
-
Measure maximum contraction (
) and for ET-1 in the presence/absence of T-0201. -
A rightward shift in the CRC without depression of
indicates competitive antagonism. -
Construct a Schild plot to calculate the
value.
-
Figure 2: Functional assay workflow for assessing T-0201 potency in isolated tissue.
Clinical and Translational Relevance
Preclinical Efficacy
In animal models of Congestive Heart Failure (CHF) and Pulmonary Hypertension (PH), T-0201 has demonstrated significant therapeutic potential:
-
Hemodynamics: T-0201 (oral administration) significantly inhibits ET-1 induced pressor responses.
-
Chronic Heart Failure: In canine pacing-induced CHF models, chronic treatment with T-0201 prevented the deterioration of cardiorenal function, decreased cardiac filling pressures, and increased cardiac output.
-
Differentiation: Unlike non-selective agents, T-0201 does not increase plasma ET-1 levels significantly, as it leaves the
clearance receptor functional.
Pharmacokinetics
-
Bioavailability: Orally active.[6]
-
Metabolism: Sulfonamide structure suggests potential metabolism via CYP pathways (requires specific ADME verification per species).
-
Half-life: Supports once-daily dosing in preclinical models.
References
-
Takahashi, M., et al. (2003).[4] Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors.[3][7][4] European Journal of Pharmacology.[4]
-
Ohnishi, M., et al. (1998). Pharmacological profile of T-0201, a highly potent and orally active endothelin receptor antagonist.[1][4][6][8] Journal of Pharmacology and Experimental Therapeutics.[4][8]
-
Wada, A., et al. (2004). Chronic effects of a novel, orally active endothelin receptor antagonist, T-0201, in dogs with congestive heart failure.[1] Journal of the American College of Cardiology.[9]
-
Yamauchi-Kohno, R., et al. (1999).[7] Role of Endothelin in Deterioration of Heart Failure Due to Cardiomyopathy in Hamsters. Circulation.[4]
Sources
- 1. Chronic effects of a novel, orally active endothelin receptor antagonist, T-0201, in dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of TA-0201, an endothelin receptor antagonist, with recombinant and human prostate endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. tool-die-steels.com [tool-die-steels.com]
- 6. scispace.com [scispace.com]
- 7. ovid.com [ovid.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Endothelin receptor antagonists for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
